N,2-Difenilalanina

Descripción general

Descripción

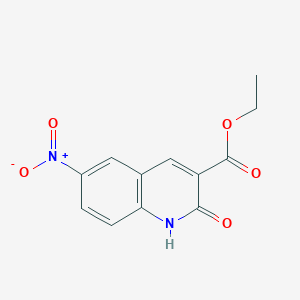

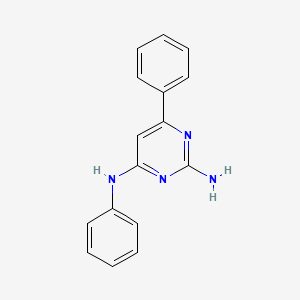

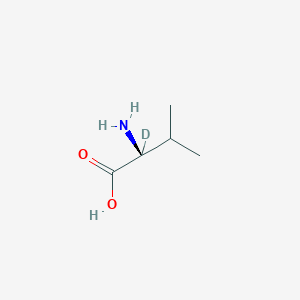

N,2-Diphenylalanine is an unnatural amino acid that has garnered significant interest in recent years. It is structurally similar to the amino acids alanine and phenylalanine. This compound is known for its ability to form pseudopeptide analogues, which can inhibit certain enzymes . The molecular formula of N,2-Diphenylalanine is C15H15NO2, and it has a molar mass of 241.29 g/mol .

Aplicaciones Científicas De Investigación

N,2-Diphenylalanine has a wide range of applications in scientific research:

Mecanismo De Acción

- N,2-Diphenylalanine (Diphenylalanine) is an essential aromatic amino acid that serves as a precursor for various important molecules, including melanin, dopamine, noradrenaline (norepinephrine), and thyroxine .

- Diphenylalanine can self-assemble into nanostructures due to its unique peptide motif. These structures have been explored for various applications, including drug delivery and tissue engineering .

Target of Action

Mode of Action

Direcciones Futuras

N,2-Diphenylalanine and its self-assembled structures have potential applications in nanoelectronics, nanomedicine, and pharmacology . The data obtained from studying these structures are useful for further analysis of the possible adhesion and capture of medical molecular components by active layers of FF-based PNT, which can be designed for creating capsules for targeted delivery of pharmaceuticals and drugs .

Análisis Bioquímico

Biochemical Properties

N,2-Diphenylalanine plays a significant role in biochemical reactions. It is known to interact with various biomolecules, including peptides and proteins, and can self-assemble into highly ordered supramolecular architectures . The nature of these interactions is primarily driven by the unique structure of N,2-Diphenylalanine, which allows it to form stable bonds with other molecules.

Cellular Effects

The effects of N,2-Diphenylalanine on cells and cellular processes are largely related to its ability to form nanostructures. For instance, diphenylalanine-based peptide nanomaterials have been used in the fabrication of nanotubes, spherical vesicles, nanofibrils, nanowires, and hybrids .

Molecular Mechanism

The molecular mechanism of N,2-Diphenylalanine is primarily associated with its ability to self-assemble into ordered nanostructures. This self-assembly is facilitated by hydrogen bonding between the NH₂ and COOH groups. This unique property allows N,2-Diphenylalanine to interact with other biomolecules and exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,2-Diphenylalanine have been observed to change over time. For instance, temperature-dependent Raman spectra in self-assembled diphenylalanine microtubes grown from the solution have shown anomalous temperature behavior . This includes a structural phase transition at 398 K, which is associated with the release of water molecules from nanochannels .

Metabolic Pathways

It is known that diphenylalanine is a key component in the formation of peptide nanotubes

Transport and Distribution

N,2-Diphenylalanine is known to self-assemble into nanostructures, which can be transported and distributed within cells and tissues . The transport and distribution of N,2-Diphenylalanine are likely facilitated by its ability to form stable bonds with other molecules.

Subcellular Localization

The subcellular localization of N,2-Diphenylalanine is largely dependent on its ability to form nanostructures. These nanostructures can be localized in various compartments or organelles within the cell, depending on their specific functions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,2-Diphenylalanine can be synthesized through various methods. One common approach involves the electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid . Another method includes the use of Fmoc (fluorenylmethyloxycarbonyl) protection, which allows for the preparation of hydrogels under physiological conditions .

Industrial Production Methods: Industrial production of N,2-Diphenylalanine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as protection and deprotection of functional groups, purification through crystallization or chromatography, and rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions: N,2-Diphenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Comparación Con Compuestos Similares

N,2-Diphenylalanine is unique due to its structural properties and self-assembly capabilities. Similar compounds include:

Alanine: A simple amino acid that lacks the aromatic rings present in N,2-Diphenylalanine.

Phenylalanine: An aromatic amino acid that shares structural similarities but does not form the same nanostructures.

Diphenylalanine: A dipeptide composed of two phenylalanine molecules, known for its self-assembly into nanotubes and other nanostructures.

N,2-Diphenylalanine stands out due to its ability to form pseudopeptide analogues and its diverse applications in various fields of research and industry.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N,2-Diphenylalanine involves the coupling of two molecules of phenylalanine through a peptide bond. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS).", "Starting Materials": [ "Phenylalanine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Acetic acid", "Triisopropylsilane (TIPS)", "Trifluoroacetic acid (TFA)" ], "Reaction": [ "Protection of the amino group of phenylalanine with tert-butyloxycarbonyl (Boc) group using Boc-anhydride and DIPEA in DMF", "Deprotection of the carboxylic acid group of phenylalanine using TFA in methanol", "Activation of the carboxylic acid group of one phenylalanine molecule with DCC and NHS in DMF", "Coupling of the activated phenylalanine molecule with the deprotected phenylalanine molecule through a peptide bond in DMF", "Removal of the Boc protecting group using TFA in methanol", "Purification of the crude product using column chromatography with ethyl acetate and acetic acid as eluent", "Deprotection of the N-terminal amino group using TFA in methanol", "Purification of the final product using column chromatography with ethyl acetate and acetic acid as eluent, and TIPS as scavenger" ] } | |

Número CAS |

2825-64-1 |

Fórmula molecular |

C15H15NO2 |

Peso molecular |

241.28 g/mol |

Nombre IUPAC |

(2R)-2-anilino-2-phenylpropanoic acid |

InChI |

InChI=1S/C15H15NO2/c1-15(14(17)18,12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11,16H,1H3,(H,17,18)/t15-/m1/s1 |

Clave InChI |

AAEHCOPCHOUPLL-OAHLLOKOSA-N |

SMILES isomérico |

C[C@@](C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |

SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |

SMILES canónico |

CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |

Secuencia |

X |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1643000.png)

![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-7-carbaldehyde](/img/structure/B1643002.png)